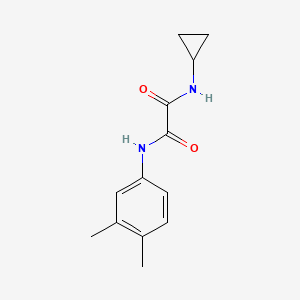
N-cyclopropyl-N'-(3,4-dimethylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-(3,4-dimethylphenyl)ethanediamide (CPDA) is a chemical compound that belongs to the family of N-phenylpropionamide derivatives. It is a white crystalline solid that has been extensively studied for its potential applications in scientific research. CPDA is a potent and selective antagonist of the vanilloid receptor 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation.
Applications De Recherche Scientifique
N-cyclopropyl-N'-(3,4-dimethylphenyl)ethanediamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is its use as a TRPV1 antagonist. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation. This compound has been shown to be a potent and selective antagonist of TRPV1, which makes it a promising candidate for the development of new analgesic drugs.
This compound has also been studied for its potential anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the development of new anti-cancer drugs.
Mécanisme D'action
N-cyclopropyl-N'-(3,4-dimethylphenyl)ethanediamide acts as a potent and selective antagonist of TRPV1, which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation. TRPV1 is activated by various stimuli such as heat, acid, and capsaicin, which leads to the influx of cations such as calcium and sodium into the cell, resulting in depolarization and the generation of action potentials.
This compound binds to the vanilloid binding site of TRPV1, thereby blocking the influx of cations into the cell and preventing the generation of action potentials. This leads to the inhibition of pain sensation and the potential development of new analgesic drugs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the development of new anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-N'-(3,4-dimethylphenyl)ethanediamide is its potency and selectivity as a TRPV1 antagonist. This makes it a promising candidate for the development of new analgesic drugs. This compound has also been shown to have potential anti-inflammatory and anti-cancer properties, which makes it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases and cancers.
One of the limitations of this compound is its solubility in water. This compound is only sparingly soluble in water, which makes it difficult to use in aqueous-based experiments. This compound is also relatively expensive, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the research and development of N-cyclopropyl-N'-(3,4-dimethylphenyl)ethanediamide. One potential direction is the development of new TRPV1 antagonists based on the structure of this compound. This could lead to the development of new analgesic drugs with improved potency and selectivity.
Another potential direction is the development of new anti-inflammatory and anti-cancer drugs based on the structure of this compound. This compound has been shown to have potential anti-inflammatory and anti-cancer properties, which makes it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases and cancers.
Overall, this compound is a promising compound that has potential applications in scientific research. Its potency and selectivity as a TRPV1 antagonist make it a promising candidate for the development of new analgesic drugs, while its potential anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases and cancers.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-N'-(3,4-dimethylphenyl)ethanediamide involves the reaction of 3,4-dimethylphenylacetic acid with cyclopropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethylenediamine to yield this compound as a white crystalline solid.
Propriétés
IUPAC Name |
N-cyclopropyl-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-3-4-11(7-9(8)2)15-13(17)12(16)14-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOUARAGCSWNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl ({[(4-methoxybenzoyl)amino]carbonothioyl}thio)acetate](/img/structure/B5181819.png)
![ethyl 5-[5-(3,4-dichlorophenyl)-2-furyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5181833.png)
![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B5181846.png)

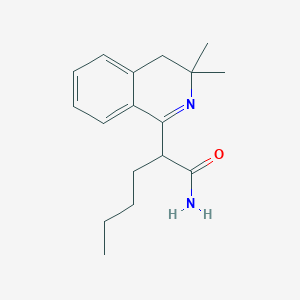
![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)
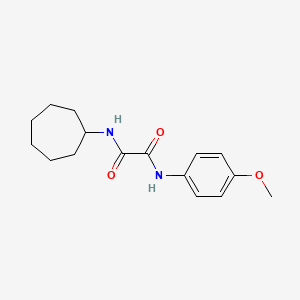
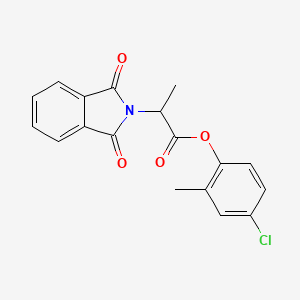
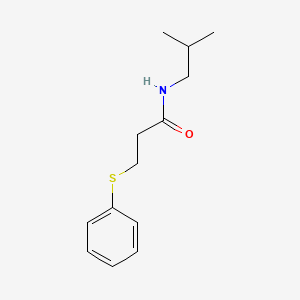
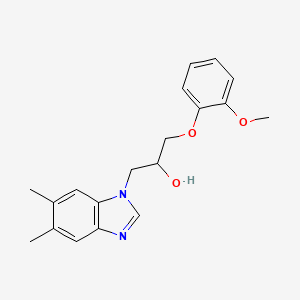
![2-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181893.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)
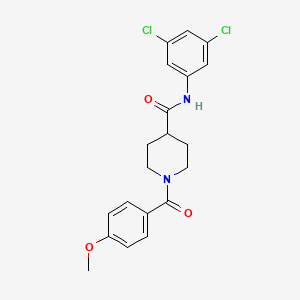
![N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5181922.png)